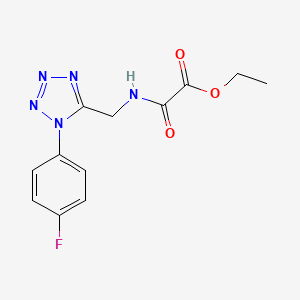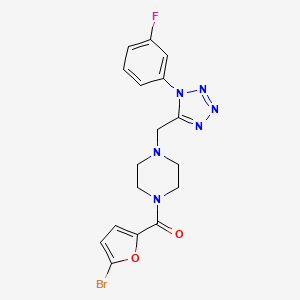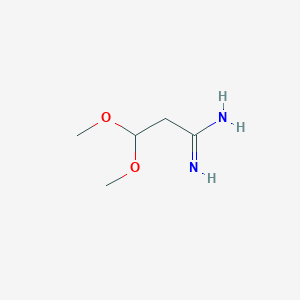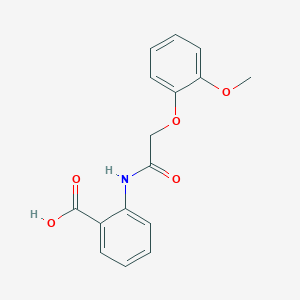
ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is a synthetic organic compound characterized by the presence of a tetrazole ring, a fluorophenyl group, and an ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzylamine with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions.
Coupling Reaction: The resulting 1-(4-fluorophenyl)-1H-tetrazole is then coupled with ethyl 2-bromo-2-oxoacetate in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction of tetrazole-containing molecules with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate biochemical pathways and mechanisms of action of tetrazole derivatives.
Industrial Applications: The compound can be utilized in the development of agrochemicals and other industrial chemicals due to its unique structural features.
Wirkmechanismus
The mechanism of action of ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions and potential hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate: Lacks the fluorine substituent, which may result in different binding affinities and biological activities.
Ethyl 2-(((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate: Contains a chlorine substituent instead of fluorine, potentially altering its chemical reactivity and biological properties.
Ethyl 2-(((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate: The methyl group may affect the compound’s hydrophobicity and interaction with biological targets.
Uniqueness
Ethyl 2-(((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design and development.
Eigenschaften
IUPAC Name |
ethyl 2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3/c1-2-21-12(20)11(19)14-7-10-15-16-17-18(10)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVXSUQHTJFFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide](/img/structure/B2577121.png)



![3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2577126.png)

![2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B2577129.png)
![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2577131.png)
![2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol](/img/structure/B2577133.png)
![3-Tert-butyl-6-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2577136.png)
![8-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2577138.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2577139.png)


